![molecular formula C20H26N2O3 B5459167 N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide](/img/structure/B5459167.png)
N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1S*,2R*)-2-(isopropylamino)cyclobutyl]-3-methyl-5-(phenoxymethyl)-2-furamide, commonly known as compound X, is a novel chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of compound X is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Compound X has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are diverse and depend on the specific application. In cancer, compound X has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, compound X has been shown to reduce the production of pro-inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In pain, compound X has been shown to reduce pain sensitivity and improve pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of compound X is its high potency and selectivity, which makes it a valuable tool for studying the specific signaling pathways and enzymes involved in various diseases. Additionally, the synthesis method of compound X is relatively straightforward and can be scaled up for large-scale production. However, one of the limitations of compound X is its limited solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of compound X. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of compound X in vivo, which can provide valuable insights into its potential therapeutic applications. Additionally, the identification of novel targets and signaling pathways for compound X can expand its potential applications in various diseases.
Conclusion:
In conclusion, compound X is a novel chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. The synthesis method of compound X has been optimized to achieve high yields and purity of the final product. Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. The biochemical and physiological effects of compound X are diverse and depend on the specific application. Compound X has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Synthesemethoden
The synthesis of compound X involves several steps, including the preparation of the starting materials and the coupling of the intermediate compounds. The final product is obtained by the reaction of the intermediate compounds with furfurylamine and phenol. The synthesis method has been optimized to achieve high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Several preclinical studies have demonstrated the efficacy of compound X in inhibiting tumor growth and reducing inflammation. Additionally, compound X has been shown to have analgesic effects in animal models of pain.
Eigenschaften
IUPAC Name |
3-methyl-5-(phenoxymethyl)-N-[(1S,2R)-2-(propan-2-ylamino)cyclobutyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-13(2)21-17-9-10-18(17)22-20(23)19-14(3)11-16(25-19)12-24-15-7-5-4-6-8-15/h4-8,11,13,17-18,21H,9-10,12H2,1-3H3,(H,22,23)/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEBIASUWBKKFEM-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)NC3CCC3NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C1)COC2=CC=CC=C2)C(=O)N[C@H]3CC[C@H]3NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

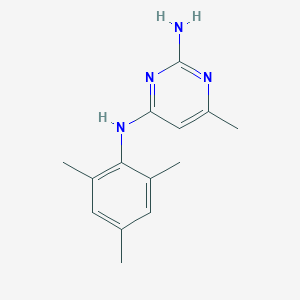
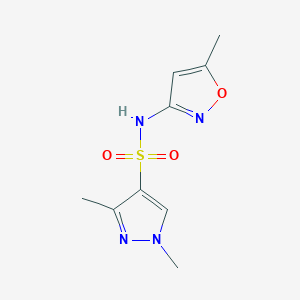
![N-{3-[(4-methoxybenzoyl)amino]propyl}isonicotinamide](/img/structure/B5459101.png)
![2-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5459109.png)
amino]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B5459123.png)
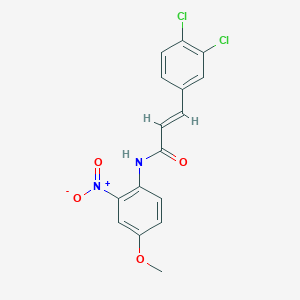
![4-chloro-1-methyl-3-({4-[(3-methyl-2-pyridinyl)methyl]-1-piperazinyl}methyl)-1H-indazole](/img/structure/B5459132.png)
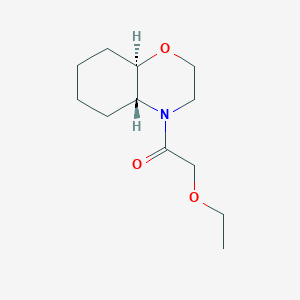
![4-{4-[4-(benzylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5459159.png)
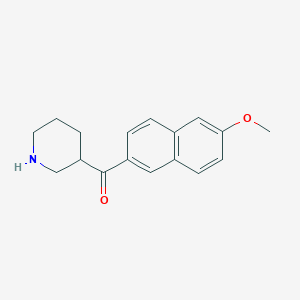
![ethyl [4-(4-fluorobenzyl)-1-piperazinyl]acetate](/img/structure/B5459178.png)
![4-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-(4-chlorophenyl)morpholine](/img/structure/B5459184.png)

![2-{[4-ethyl-5-(4-isopropylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5459194.png)